3-cyano-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzamide
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Overview
Description
3-cyano-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzamide is a complex organic compound that features a benzamide core with a cyano group and a thiophene ring
Mechanism of Action
Target of Action
It is suggested that the compound may interact with a number of lipophilic amino acids .
Mode of Action
It is known that the compound has a high binding energy, suggesting a strong interaction with its target
Biochemical Pathways
Thiophene derivatives, which this compound is a part of, have been reported to possess a wide range of therapeutic properties, affecting various biological and physiological functions .
Result of Action
It is suggested that the compound may have potential as a 5-lox inhibitor , which could have implications for its use in treating conditions related to inflammation and immune response.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyano-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzamide typically involves the cyanoacetylation of amines. This process can be carried out by treating substituted aryl or heteryl amines with alkyl cyanoacetates under various reaction conditions . For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of cyanoacetylation and the use of efficient synthetic routes, such as solvent-free reactions and high-temperature stirring, can be scaled up for industrial applications .
Chemical Reactions Analysis
Types of Reactions
3-cyano-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the cyano group or other functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce amines or alcohols .
Scientific Research Applications
3-cyano-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzamide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide: This compound has a similar cyano and thiophene structure but differs in its benzamide core.
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a trisubstituted thiophene structure.
Uniqueness
3-cyano-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its benzamide core, cyano group, and thiophene ring make it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
3-cyano-N-(2-hydroxy-2-thiophen-2-ylpropyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S/c1-15(19,13-6-3-7-20-13)10-17-14(18)12-5-2-4-11(8-12)9-16/h2-8,19H,10H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCUUCXZOJRGVCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC=CC(=C1)C#N)(C2=CC=CS2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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